molecular formula C12H9BrS B12054412 4'-Bromo-4-mercaptobiphenyl CAS No. 220805-21-0

4'-Bromo-4-mercaptobiphenyl

Cat. No.: B12054412
CAS No.: 220805-21-0
M. Wt: 265.17 g/mol
InChI Key: JHPVDDGUGQROJG-UHFFFAOYSA-N
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Description

Overview of Biphenyl (B1667301) Thiol and Halogenated Derivatives in Contemporary Chemical Research

Biphenyl thiols and their derivatives are a significant class of organic compounds characterized by a biphenyl backbone with a thiol (-SH) functional group. biosynth.com These molecules, particularly aromatic thiols, are foundational in creating self-assembled monolayers (SAMs) on metal surfaces like gold and silver. tu-dresden.de The thiol group forms a strong, covalent bond with the metal substrate, while the biphenyl structure provides a rigid, well-defined scaffold. tu-dresden.deacs.org This allows for the construction of highly ordered and stable thin films with controllable surface properties. tu-dresden.de

The introduction of halogen atoms, such as bromine, onto the biphenyl framework creates halogenated derivatives with modified electronic and physical properties. acs.org Halogenation can alter the molecule's dipole moment, polarizability, and intermolecular interactions, which in turn influences the packing and orientation of the molecules within the self-assembled monolayer. acs.orgtu-dresden.de Aryl halides are recognized as versatile building blocks in organic synthesis and are crucial in the development of functional organic materials. researchgate.net The carbon-halogen bond's polarity and the leaving group potential of halogens make these derivatives valuable for further chemical modifications and for creating materials with specific electronic or optical characteristics. researchgate.net

Significance of Multifunctional Organic Molecules in Materials Science and Surface Chemistry

Multifunctional organic molecules, which possess two or more distinct functional groups, are of paramount importance in materials science and surface chemistry. These molecules serve as versatile building blocks for constructing complex, low-dimensional nanostructures and for tailoring the chemical and physical properties of surfaces. acs.orgresearchgate.net The ability to control the architecture and function of materials at the molecular level is a cornerstone of bottom-up nanofabrication. acs.org

In surface chemistry, multifunctional molecules enable the precise engineering of interfaces. For instance, a molecule with a thiol group can anchor to a gold surface, while a second functional group exposed at the monolayer's surface can be used for subsequent chemical reactions, molecular recognition, or to control properties like wetting and adhesion. nih.gov This strategy is fundamental to creating bio-inert or bioactive surfaces, fabricating sensors, and developing platforms for molecular electronics. nih.govrsc.org The rational design of these molecules, considering their size, shape, and functional groups, is critical for achieving desired self-assembly behaviors and creating surfaces with predefined topologies and functions. acs.org

Research Trajectory and Scope Pertaining to 4'-Bromo-4-mercaptobiphenyl

This compound, also known as 4'-bromo-[1,1'-biphenyl]-4-thiol, is a bifunctional molecule that combines the properties of a biphenyl thiol with those of a halogenated aromatic compound. nih.gov Its structure features a thiol group at one end, enabling strong chemisorption onto metallic substrates, and a bromine atom at the other end, which provides a site for further chemical functionalization and influences the molecule's electronic properties. acs.org

Research on this compound has largely focused on its application in forming self-assembled monolayers (SAMs). sigmaaldrich.cnchemdad.com Scientists have studied these SAMs to understand how the interplay between the thiol anchor, the rigid biphenyl rod, and the terminal bromo group dictates the structure and properties of the resulting monolayer. tu-dresden.de A significant area of investigation has been its use in on-surface synthesis. For example, studies have shown that thermal annealing of this compound on a gold (Au(111)) surface can lead to the formation of thioether polymers through intermolecular C-S bond formation. acs.orgresearchgate.net This process involves the dehalogenation of the bromine atom and the dissociation of the sulfur-gold bond, demonstrating the molecule's potential as a precursor for creating atomically precise polymeric nanostructures directly on a surface. acs.orgresearchgate.net The compound is also a key intermediate in the synthesis of other complex molecules for materials science applications. chemicalbook.com

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₂H₉BrS
IUPAC Name 4-(4-bromophenyl)benzenethiol nih.gov
Molecular Weight 265.17 g/mol nih.govsigmaaldrich.com
CAS Number 220805-21-0 nih.govsigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 149-157 °C sigmaaldrich.com
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)Br)S nih.gov
InChI Key JHPVDDGUGQROJG-UHFFFAOYSA-N nih.govsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220805-21-0

Molecular Formula

C12H9BrS

Molecular Weight

265.17 g/mol

IUPAC Name

4-(4-bromophenyl)benzenethiol

InChI

InChI=1S/C12H9BrS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H

InChI Key

JHPVDDGUGQROJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of 4'-Bromo-4-mercaptobiphenyl and Related Precursors

The synthesis of this compound is not a trivial one-step process but rather a carefully designed sequence of reactions. The choice of precursors and the order of functional group introduction are critical to achieving the desired product with high purity and yield.

A common strategy for the synthesis of this compound begins with the biphenyl (B1667301) molecule itself. The initial step often involves the bromination of biphenyl to produce 4-bromobiphenyl (B57062). This reaction is a classic electrophilic aromatic substitution and can be achieved using bromine in the presence of a suitable solvent. chemicalbook.comgoogle.com To avoid the formation of di- and polybrominated species, careful control of reaction conditions is necessary. google.com

With 4-bromobiphenyl in hand, the next critical step is the introduction of a sulfur-containing functionality at the 4'-position. A versatile method to achieve this is through the use of the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.orgchem-station.com This powerful reaction allows for the conversion of phenols to thiophenols. The synthesis would first require the preparation of 4'-bromo-4-hydroxybiphenyl. This precursor can be synthesized via a Suzuki-Miyaura cross-coupling reaction between a suitable bromophenol and a bromoboronic acid derivative. The resulting 4'-bromo-4-hydroxybiphenyl can then be converted to an O-aryl thiocarbamate, which upon heating, rearranges to the corresponding S-aryl thiocarbamate. Subsequent hydrolysis yields the desired this compound. wikipedia.orgorganic-chemistry.org The Newman-Kwart rearrangement is particularly advantageous as it avoids the direct use of often foul-smelling and reactive thiolation reagents. chem-station.comnih.gov

An alternative approach involves the synthesis of 4,4'-dibromobiphenyl (B48405) as a key intermediate. This can be achieved by the direct bromination of biphenyl under conditions that favor disubstitution. From 4,4'-dibromobiphenyl, a selective functionalization is required to convert one of the bromo groups into a thiol. This can be accomplished through a variety of methods, including nucleophilic substitution with a sulfur nucleophile, although this can be challenging. A more controlled approach could involve a lithium-halogen exchange followed by quenching with a sulfur electrophile.

Another synthetic route could utilize 4'-bromo-[1,1'-biphenyl]-4-amine (B1347636) as a precursor. The amino group can be converted to a diazonium salt, which can then be reacted with a sulfur-containing reagent, such as potassium ethyl xanthate, followed by hydrolysis to yield the thiol.

The bromination of biphenyl is a well-established electrophilic aromatic substitution reaction. The biphenyl system is generally activated towards electrophilic attack, and the substitution pattern is directed by the existing phenyl group. The reaction with bromine, often in the presence of a Lewis acid catalyst or in a suitable solvent, typically yields a mixture of ortho- and para-substituted products, with the para-isomer (4-bromobiphenyl) being the major product due to steric hindrance at the ortho positions. orgsyn.org Over-bromination to yield dibromobiphenyls is a common side reaction that needs to be controlled by careful stoichiometry and reaction conditions. orgsyn.org

The introduction of a thiol group onto an aromatic ring can be achieved through several general methods. One common laboratory method is the reduction of a sulfonyl chloride. For instance, an aromatic compound can be treated with chlorosulfonic acid to generate the corresponding sulfonyl chloride, which is then reduced to the thiol using a reducing agent like zinc and acid. Another widely used method is the Leuckart thiophenol reaction, which involves the decomposition of a diazonium salt in the presence of a xanthate, followed by hydrolysis. As mentioned previously, the Newman-Kwart rearrangement provides an elegant, odorless route from phenols to thiophenols and is a highly valuable tool in synthetic organic chemistry. wikipedia.orgorganic-chemistry.orgchem-station.com

Precursor Synthesis via Targeted Functionalization Approaches

On-Surface Chemical Transformations of this compound

When this compound molecules are deposited onto a metal surface, their chemical reactivity is profoundly influenced by the two-dimensional confinement and the catalytic activity of the substrate. This has opened up new avenues for the bottom-up synthesis of novel nanomaterials with precisely controlled structures.

Thioetherification Mechanisms on Metal Substrates

Recent research has demonstrated that this compound can undergo on-surface polymerization to form thioether-linked molecular chains on a gold (Au(111)) surface. nih.gov This process, termed thioetherification, involves the formation of intermolecular carbon-sulfur (C-S) bonds and is a significant finding, as the synthesis of such structures is challenging due to the strong interaction of sulfur with metal catalysts, which can lead to the detachment of the sulfur atom. nih.gov

The formation of thioether polymers from this compound on Au(111) is a thermally activated process. nih.gov Through the use of advanced techniques such as scanning tunneling microscopy (STM) and density functional theory (DFT) calculations, a series of reaction steps leading to the formation of intermolecular C-S bonds have been identified. nih.gov The process results in the formation of extended polymeric chains, showcasing a novel route to sulfur-containing polymers. nih.gov

The dual functionalization of the this compound precursor is fundamental to the successful on-surface thioetherification. nih.gov The sulfhydryl (-SH) group and the bromine (-Br) atom play distinct and crucial roles in the reaction cascade.

Upon adsorption on the Au(111) surface at room temperature, the sulfhydryl group of the this compound molecule spontaneously deprotonates, and the resulting thiolate species interact with the gold substrate. nih.gov This initial interaction is a key step in organizing the molecules on the surface.

Thermal annealing of the adsorbed molecules initiates a series of chemical transformations. A critical aspect of the thioetherification is the simultaneous occurrence of two key steps: the cleavage of the carbon-bromine bond (dehalogenation) and the dissociation of the sulfur-gold bond. nih.gov This concerted or near-simultaneous process is essential to overcome the more common competing reaction of C-C bond formation (Ullmann coupling) that typically follows dehalogenation on metal surfaces. nih.gov The proximity of both the bromine and sulfhydryl functionalities on the same molecule facilitates this unique reaction pathway, leading to the selective formation of intermolecular C-S bonds and the growth of thioether polymers. nih.gov

Thermally Activated Reaction Dynamics

The thermal annealing of this compound adsorbed on a Au(111) surface initiates a cascade of reactions leading to polymerization. acs.orgcsic.es The process is not a simple coupling but involves a sequence of four distinct, thermally activated reaction steps. acs.orgcsic.esehu.es The initial interaction at room temperature involves the dehydrogenation of the sulfhydryl (-SH) group, leading to the formation of Au-thiolated molecular pairs. csic.es These pairs often form dimer complexes bonded through a S–Au–S bridge. csic.esrsc.org

Subsequent thermal activation is necessary to drive the following three critical processes:

Molecular Debromination : The cleavage of the carbon-bromine (C-Br) bond. csic.es

Reductive Scission of the Au-Thiol Bond : This involves the detachment of the gold adatom from the S-Au-S bridge, leading to the separation of the two molecules. csic.es

Carbon-Sulfur Coupling : The formation of an intermolecular C-S bond, resulting in a thioether polymer. csic.es

This sequence demonstrates that thermal energy is a crucial input to overcome the activation barriers for both dehalogenation and the dissociation of the surface-adsorbate bond, paving the way for polymer formation. acs.orgcsic.es

Competition between C-S and C-C Coupling Pathways

A significant aspect of the surface chemistry of Br-MBP is the competition between C-S (thioetherification) and C-C (Ullmann) coupling. acs.orgcsic.es Following the surface-mediated dehalogenation of aryl halides, the typical and well-documented outcome is the formation of covalent C-C bonds between molecules. acs.orgcsic.es However, in the case of Br-MBP on Au(111), the formation of thioether polymers is observed, indicating that the C-S coupling pathway can successfully dominate. acs.orgehu.es

The key to favoring thioetherification over C-C coupling lies in the timing of the reaction steps. acs.orgcsic.esehu.es Evidence suggests that for the thioether polymer to form, the dehalogenation of the C-Br bond and the dissociation of the S-Au bond must occur simultaneously. acs.orgcsic.esehu.es This simultaneity appears to be the critical factor that overcomes the more common C-C coupling reaction scheme. acs.org While C-S coupling is the predominant outcome under these conditions, C-C cross-coupling can still occur sporadically, particularly in instances where a sulfur atom is missing from the reaction site. acs.org

Surface-Mediated Dehalogenation Phenomena

Dehalogenation is one of the most successful and fundamental surface-catalyzed reactions and serves as a critical intermediate step in the on-surface synthesis of polymers from halogenated precursors. acs.orgcsic.es In the context of this compound on Au(111), the detachment of the bromine atom from the biphenyl backbone is a pivotal event. csic.es This process can be initiated through thermal annealing, where the metallic surface lowers the activation energy for the C-Br bond scission. csic.es

Alternatively, dehalogenation can be induced with high spatial control by injecting electrons from a scanning tunneling microscope (STM) tip. rsc.orgcsic.es This electron-induced process is not simply thermal but involves the population of specific molecular orbitals, which will be discussed in section 2.3.1. The Au(111) surface plays a crucial role in mediating this reaction, both as a platform for molecular assembly and as an active participant in the electronic and energetic exchange that leads to bond cleavage. acs.orgrsc.org

Dissociation of Surface-Adsorbate Bonds: A Mechanistic Analysis (e.g., S-Au bond)

The interaction between sulfur and gold is notably strong, leading to the spontaneous formation of a sulfur-gold (S-Au) bond upon adsorption of mercaptans on a Au(111) surface. acs.orgcsic.es For Br-MBP, this initial step involves the dehydrogenation of the thiol group and the subsequent formation of S-Au-S bridges that link molecules into dimers. csic.esrsc.org

The formation of a thioether polymer (C-S coupling) necessitates the cleavage of this robust S-Au bond. acs.orgcsic.es Studies have shown that thermal annealing alone is insufficient to achieve the dissociation of what is described as a strong Au-sulfate bond. csic.es The reductive scission of the Au-thiol bond must occur to free the sulfur atom for subsequent intermolecular C-S bond formation. csic.es The mechanism requires the process to happen in concert with the dehalogenation step to direct the reaction away from C-C coupling. csic.esehu.es The dissociation is therefore a critical, non-trivial step that governs the final polymeric product. csic.es

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Techniques

The use of scanning probe microscopy, spectroscopy, and density functional theory (DFT) calculations has been indispensable in unraveling the intricate reaction mechanisms of this compound at the single-molecule level. acs.orgrsc.org

Electron-Induced Dissociation Processes in Metal-Organic Junctions

The dissociation of the C-Br bond in this compound can be precisely triggered by injecting electrons in a metal-organic junction, typically using an STM. csic.esresearchgate.netnih.gov This process has been studied in detail for Au(Br-MBP)₂ complexes self-assembled on a Au(111) surface. rsc.orgresearchgate.net The mechanism is understood to proceed via the population of antibonding molecular orbitals by the tunneling electrons, which destabilizes and ultimately ruptures the C-Br bond. rsc.orgresearchgate.net

A remarkable finding is that the energy threshold for this dissociation is not fixed. The bias voltage required to break the C-Br bond can be continuously tuned from approximately 2.4 V to 4.4 V by adjusting the tunneling electron current. ehu.esresearchgate.netnih.gov This tunability allows for control over the chemical stability of the molecule. researchgate.net

Furthermore, a sharp discontinuity in the power needed for the de-bromination reaction occurs at a bias of 3.6 V. researchgate.netnih.gov As shown in the table below, the power required for the reaction drops dramatically above this voltage, indicating a change in the reaction regime and the involvement of different molecular resonance states. researchgate.netnih.gov At biases above 3.6 V, the electron tunneling can even lead to the detachment of bromine atoms from both molecules within the dimer complex, even when the STM tip is positioned over only one. csic.es

Bias Voltage (V)Required Power for DissociationObservations
~2.4 V - 3.6 V~10 nWInitial reaction regime. csic.es
> 3.6 V~2 nWAbrupt power drop; low-power regime. csic.es Often results in double de-halogenation events. csic.es

This interactive data table summarizes the findings on electron-induced dissociation, where the power required for C-Br bond cleavage shows a distinct drop, signifying different underlying reaction dynamics. csic.esresearchgate.net

This detailed control and observation at the single-molecule level, combining STM and DFT, provides profound insights into the fundamental processes governing bond stability and reactivity in metal-organic junctions. rsc.orgnih.gov

Supramolecular Assembly and Nanoscale Structuring

Fundamental Principles of 4'-Bromo-4-mercaptobiphenyl Adsorption on Crystalline Surfaces.acs.orgehu.esresearchgate.net

The adsorption of this compound on crystalline surfaces is a complex process governed by a delicate interplay of molecule-substrate and molecule-molecule interactions. These interactions dictate the preferred adsorption sites and the orientation of the molecules on the surface.

On crystalline surfaces, particularly metals, specific sites offer more favorable energy landscapes for molecular adsorption. For this compound, the thiol group (-SH) exhibits a strong affinity for gold surfaces, leading to chemisorption. Upon adsorption on a Au(111) surface, the sulfhydryl group of the Br-MBP molecule spontaneously dehydrogenates. acs.orgnih.gov

Studies on related 4'-substituted-4-mercaptobiphenyls on Au(111) have shown that the biphenyl (B1667301) planes are tilted away from the surface normal. tu-dresden.de For instance, for analogous compounds with different terminal groups, the tilt angles were found to be between 8° and 21° on silver and 12° to 20° on gold. tu-dresden.de The molecules also exhibit a rotation around the 1,4 axis of the biphenyl ring. tu-dresden.de This tilted orientation is a result of the balance between the anchoring of the thiol group and the intermolecular interactions between the biphenyl backbones.

The Au(111) surface is a common substrate for studying the self-assembly of thiol-containing molecules due to the strong, well-defined gold-sulfur bond. acs.orgnih.gov The bare Au(111) surface itself undergoes reconstruction, forming a characteristic herringbone pattern with regions of face-centered cubic (fcc) and hexagonal close-packed (hcp) stacking. aps.org This reconstruction can influence the initial stages of molecular adsorption.

Upon adsorption of this compound on Au(111) at room temperature, the molecules readily form dimer pairs. acs.orgnih.gov These dimers are bridged by a strong S–Au–S interaction. acs.org This initial dimerization is a crucial step that influences the subsequent formation of larger, more complex structures upon thermal annealing. acs.orgehu.esresearchgate.net The interaction with the gold substrate is not limited to the initial adsorption; thermal energy can induce further chemical reactions and structural rearrangements on the surface. ehu.esresearchgate.net

Adsorption Site Preference and Molecular Orientation

Directed Formation of Ordered Molecular Architectures

By controlling experimental conditions, the self-assembly of this compound can be directed to form a variety of ordered molecular architectures, from simple dimers to complex polymeric chains and cyclic structures.

As mentioned, the initial and spontaneous formation of dimers is a key characteristic of this compound on Au(111). acs.orgnih.gov These dimers, stabilized by S–Au–S bonds, serve as the fundamental building blocks for larger assemblies. acs.org The interaction between these self-assembled dimeric pairs can promote the detachment of the bromine atoms, a critical step for further polymerization. ehu.es Oligomers, which are molecules of intermediate size between dimers and polymers, can also be formed. These oligomeric states represent a transitional phase in the growth of larger molecular structures.

Upon thermal annealing of this compound molecules adsorbed on a Au(111) surface at approximately 180 °C, extended one-dimensional structures are formed. acs.org These structures manifest as zigzagging polymeric chains and closed-loop or cyclic structures. acs.org The formation of these chains is a result of a head-to-tail assembly of the molecules, which requires significant structural and chemical changes from the initial dimeric state. acs.orgnih.gov This process involves the formation of intermolecular C–S bonds, leading to thioether polymers. acs.orgresearchgate.net The rupture of these C-S bonds can be induced, for instance, by applying a voltage of 2.7 V, which breaks the polymer down into its constituent units. acs.org

The formation of specific molecular architectures from this compound is not random but can be controlled through various strategies.

Thermal Annealing: The application of thermal energy is a primary method to overcome activation barriers for chemical reactions on the surface. ehu.esresearchgate.net Annealing the Br-MBP-covered Au(111) surface is essential for the formation of thioether polymers. acs.orgresearchgate.net This process facilitates the necessary dehalogenation and dissociation of the S-Au bond to enable intermolecular C-S bond formation. acs.orgresearchgate.net

Electron Injection: The injection of electrons via a scanning tunneling microscope tip can be used to induce specific chemical reactions. ehu.es For instance, the debromination of an aryl group in a self-assembled dimer of this compound can be initiated by hot-electron tunneling. acs.org The energy threshold for this reaction can be tuned by changing the electron current. acs.orgehu.es

Substrate Choice: The nature of the crystalline substrate plays a crucial role in the self-assembly process. While Au(111) is widely used, other surfaces could lead to different molecular arrangements due to variations in surface energy and lattice matching.

Molecular Design: The functional groups on the precursor molecule are fundamental to the resulting structures. The presence of both a thiol and a bromo group in this compound is what allows for the specific reaction pathways leading to thioetherification. ehu.esresearchgate.net

These control strategies allow for a degree of "on-surface synthesis," where the substrate acts as a template and catalyst for the formation of novel nanoscale structures with potentially unique electronic and chemical properties. researchgate.net

Interactive Data Table: Adsorption and Assembly Characteristics

ParameterObservationSubstrateConditionsReference(s)
Initial Adsorption Spontaneous dehydrogenation of sulfhydryl groupAu(111)Room Temperature acs.orgnih.gov
Initial Structure Formation of dimer pairs bridged by S–Au–S interactionAu(111)Room Temperature acs.orgnih.gov
Polymerization Formation of zigzagging chains and closed-loop structures (thioether polymers)Au(111)Thermal annealing at 180 °C acs.org
Bond Formation Intermolecular C–S bond formationAu(111)Thermal annealing acs.orgresearchgate.net
Reaction Control Debromination induced by hot-electron tunnelingAu(111)STM tip electron injection acs.orgehu.es
Bond Rupture C–S bond rupture in polymerAu(111)Scanning at 2.7 V acs.org

Fabrication of One-Dimensional Polymeric Chains and Cyclic Structures

Surface-Confined Polymerization Dynamics and Control

The dual functionality of this compound (Br-MBP) allows for a rich and controllable on-surface chemistry, leading to the formation of polymeric structures through selective bond formation. The reaction pathways can be thermally activated, and the resulting polymeric architecture is highly dependent on the precursor's design.

The synthesis of thioether polymers on surfaces is a significant challenge due to the propensity of the sulfur atom to detach during thermal activation. acs.orgcsic.esresearchgate.net However, studies have demonstrated the successful on-surface synthesis of thioether polymers using this compound on a Au(111) surface. acs.orgcsic.esresearchgate.net Thermal annealing of adsorbed Br-MBP molecules induces a selective thioetherification process, resulting in the formation of extended polymeric chains and closed-loop structures. acs.orgcsic.es This directed growth is achieved through a series of four identified reaction steps involving the sulfhydryl and bromine functional groups, which ultimately lead to the formation of intermolecular C-S bonds. acs.orgcsic.esresearchgate.netehu.es A critical aspect of this process is the simultaneous occurrence of two key steps: the dehalogenation of the bromo group and the dissociation of the S-Au bond, which is formed upon initial adsorption of the mercapto group onto the gold surface. acs.orgcsic.esresearchgate.net This concerted mechanism overcomes the more common competitive pathway of C-C bond formation. acs.orgcsic.esresearchgate.net The resulting thioether-linked covalent organic networks exhibit distinct zigzagging chains and macrocycles, the formation of which can only be explained by the direct involvement of the sulfur terminus in the assembly process. acs.org

In a different approach, self-assembled monolayers (SAMs) of this compound on a polycrystalline gold surface have been utilized as a platform for surface-initiated anionic polymerization. tu-dresden.de By metallizing the bromo-functionalized SAM with s-butyllithium (s-BuLi), a surface-bound initiator, 4'-lithio-4-mercaptobiphenyl, is created. tu-dresden.de This initiator then facilitates the anionic polymerization of monomers like styrene, leading to the growth of polymer brushes from the surface. tu-dresden.de This method allows for the creation of densely grafted polymer layers with highly stretched and preferentially oriented chains. tu-dresden.de

The use of multifunctional precursors like this compound is fundamental to achieving controlled synthesis of specific polymeric architectures on surfaces. acs.org The presence of both a bromine and a sulfhydryl terminal group on the same biphenyl backbone introduces a level of complexity that, when properly harnessed, allows for novel reaction pathways. acs.org The simultaneous availability of these two distinct reactive sites on the Au(111) surface modifies the expected individual reaction schemes of simple bromo- or thiol-functionalized molecules. acs.org

The table below summarizes the on-surface polymerization experiments involving this compound.

PrecursorSubstrateActivation MethodKey ReactionResulting Architecture
This compound (Br-MBP)Au(111)Thermal Annealing (~180 °C)Thioetherification (C-S coupling)Extended zigzagging chains and closed-loop covalent organic networks. acs.org
This compound (Br-MBP)Polycrystalline GoldChemical (s-BuLi)Anionic Polymerization InitiationDensely grafted polystyrene brushes. tu-dresden.de

Directed Growth of Covalent Organic Networks

Advanced Microscopic Characterization of Self-Assembled Systems

The elucidation of the precise atomic-scale structure and electronic properties of the self-assembled systems derived from this compound relies heavily on advanced surface science techniques, with scanning tunneling microscopy playing a pivotal role.

High-resolution scanning tunneling microscopy (STM) is an indispensable tool for visualizing and understanding the on-surface behavior of this compound at the atomic level. ehu.esmyscope.training STM enables the direct imaging of the reactants, intermediates, and final products of the surface-confined reactions, providing detailed snapshots of the reaction mechanisms. ehu.es

In the study of thioether polymer formation from Br-MBP on Au(111), STM has been used to provide unambiguous topographic images of the resulting structures. acs.orgcsic.es These images reveal the formation of extended zigzagging polymeric chains and closed-loop structures after thermal annealing. acs.orgcsic.es High-resolution STM images, in conjunction with structural models, have allowed for the identification of sequences of phenyl rings within the polymer chains, confirming the covalent linking of the precursor molecules. acs.org

Furthermore, STM is not limited to topographic imaging. By performing scanning tunneling spectroscopy (STS), which measures the differential conductance (dI/dV), researchers can map the local density of electronic states of the molecular assemblies. acs.orgcsic.es This has been crucial in characterizing the electronic properties of the thioether polymers and the phenyl-sulfur bonds within them. acs.orgcsic.esresearchgate.net STS measurements at different positions along the polymer chains have provided insights into how the electronic structure varies with the length of the molecular ligands. acs.orgcsic.esresearchgate.net

STM has also been employed to study the initial self-assembly of Br-MBP on Au(111) at room temperature, where the molecules spontaneously form a dimeric structure, Au(Br-MBP)₂. csic.es Moreover, by applying a bias voltage through the STM tip, it is possible to induce and study molecular dissociation. csic.esnih.gov Specifically, the debromination of the C-Br bond in the self-assembled Br-MBP dimer has been investigated. csic.esnih.gov These experiments have shown that the energy threshold for breaking the C-Br bond can be tuned by changing the tunneling current, demonstrating a correlation between the dissociation energy and the density of states of the molecule. csic.esnih.gov

The table below details the key findings from STM/STS studies on this compound systems.

SystemTechniqueKey FindingsReference
Br-MBP on Au(111)STM/STSIdentification of four reaction steps for thioetherification; visualization of polymeric chains and loops; characterization of electronic properties of the polymer. acs.orgcsic.esresearchgate.net acs.org
Br-MBP dimer on Au(111)STM/STSObservation of spontaneous Au(Br-MBP)₂ complex formation; correlation of C-Br bond dissociation energy with the molecular density of states. csic.esnih.gov csic.es

Quantum Chemical Investigations and Advanced Spectroscopic Characterization

First-Principles Computational Studies

First-principles computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 4'-Bromo-4-mercaptobiphenyl. acs.orgrsc.org These theoretical approaches provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) for Ground State and Excited State Properties

DFT calculations have been successfully used to investigate the ground and excited state properties of this compound, especially when adsorbed on metal surfaces like Au(111). acs.orgrsc.orgcsic.es These studies are crucial for understanding the molecule's behavior in metal-organic junctions. rsc.orgnih.gov Theoretical simulations help in interpreting experimental data from scanning probe microscopy and spectroscopy. acs.orgresearchgate.net For instance, DFT calculations have shown that the most energetically favorable adsorption configuration for Br-MBP on Au(111) involves the dehydrogenation of the sulfhydryl group and the formation of a S–Au–S bond, creating a dimeric structure. rsc.org In this configuration, the molecular backbone lies almost parallel to the surface with weak interaction. rsc.org

Electronic Structure of Molecular Adsorbates and Reaction Intermediates

The electronic structure of this compound as a molecular adsorbate and its reaction intermediates on surfaces like Au(111) has been a key area of research. acs.orgrsc.org Upon adsorption, Br-MBP molecules spontaneously dehydrogenate at the sulfhydryl group and form dimer pairs bridged by a strong S–Au–S interaction at room temperature. csic.es DFT calculations have been pivotal in identifying the various reaction steps involved in processes like thioetherification, which leads to the formation of intermolecular C-S bonds. acs.orgcsic.es These calculations have also shed light on the electronic properties of the resulting phenyl-sulfur bonds and the polymeric structures. acs.org

Computational Insights into Reaction Energetics and Pathways

Computational studies provide significant insights into the energetics and pathways of reactions involving this compound. For example, the thermal annealing of Br-MBP on an Au(111) surface leads to thioetherification. acs.orgcsic.es DFT calculations, in conjunction with experimental techniques, have identified four distinct reaction steps involving the sulfhydryl and bromine functional groups. acs.orgresearchgate.net A crucial finding is that for the formation of a thioether polymer to occur and to prevent the more common C-C bond formation, the dehalogenation and the dissociation of the S-Au bond must happen concurrently. acs.orgresearchgate.netacs.org Furthermore, studies on the electron-induced de-bromination reaction have revealed that the energy required for this process can be tuned. rsc.orgnih.gov

Scanning Probe Spectroscopy for Electronic Structure Elucidation

Scanning probe spectroscopy techniques are powerful tools for probing the electronic structure of molecules at the nanoscale, providing a direct correlation between structure and electronic properties. purdue.edu

Scanning Tunneling Spectroscopy (STS) for Local Electronic Density of States

Scanning Tunneling Spectroscopy (STS) has been employed to investigate the local electronic density of states (LDOS) of this compound adsorbed on surfaces. acs.orgrsc.orgnih.gov By measuring the differential conductance (dI/dV), STS provides energy-resolved information about the molecular orbitals. acs.org For Br-MBP on Au(111), STS studies have been correlated with DFT calculations to identify molecular resonances and understand how the electronic structure changes upon adsorption and reaction. rsc.org For example, in the thioether polymer formed from Br-MBP, an electronic state at approximately -1.5 V is a characteristic fingerprint of the S-S bond, which is absent in the unreacted monomer units. acs.org

Correlation of Spectroscopic Signatures with Chemical Reactivity and Bond Transformation (e.g., De-bromination Energy)

A significant application of these advanced techniques is the correlation of spectroscopic signatures with the chemical reactivity and bond transformations of the molecule. rsc.orgnih.gov A notable example is the study of the de-bromination of Br-MBP on Au(111) induced by hot-electron tunneling. rsc.orgnih.govehu.es It has been demonstrated that the bias voltage threshold for breaking the C-Br bond can be continuously tuned from approximately 2.4 V to 4.4 V by adjusting the tunneling current. rsc.orgnih.gov This tunability is directly linked to the involvement of different molecular orbitals at different electron energies. rsc.org The power required for the dissociation reaction shows a sharp discontinuity, dropping significantly at 3.6 V, which indicates a change in the reaction regime and the contribution of different molecular resonance states. rsc.orgnih.govehu.es This correlation between the electronic density of states and the de-bromination energy provides fundamental insights into the mechanisms of molecular dissociation under an applied bias. rsc.orgnih.gov

ParameterValueReference
De-bromination Bias Threshold2.4 V to 4.4 V rsc.orgnih.gov
Power Discontinuity Voltage3.6 V rsc.orgnih.gov
Thioether S-S Bond Electronic State-1.5 V acs.org

Spectroscopic Analysis of Phenyl-Sulfur Bonding and Ligand Electronic Properties

Detailed studies involving this compound (Br-MBP) adsorbed on gold surfaces have provided significant insights. nih.govnih.govrsc.org Upon thermal annealing on a Au(111) surface, Br-MBP molecules undergo a thioetherification reaction, forming polymeric structures. nih.govnih.gov The electronic properties of these structures, and specifically the C-S bonds within them, have been meticulously characterized.

Scanning Tunneling Spectroscopy, a technique capable of mapping the local density of electronic states (LDOS) of a surface with atomic resolution, has been particularly revealing. washington.eduresearchgate.net The differential conductance (dI/dV) spectra obtained from STS measurements provide a direct measure of the energy and spatial distribution of the molecular orbitals. researchgate.netcmu.edu For polymeric structures formed from Br-MBP, STS spectra reveal a distinct spatial periodicity in the electronic structure along the polymer chain, validating the proposed assembly. nih.gov A clear spectroscopic fingerprint corresponding to the newly formed intermolecular C–S–C thioether bond is observed at a sample bias of -1.5 V. nih.gov DFT calculations have been instrumental in assigning these spectral features to specific molecular orbitals and understanding the spatial distribution of the electronic states. nih.govnih.gov

The table below summarizes key electronic features identified through STS and interpreted with DFT for Br-MBP-derived structures on Au(111).

Table 1: Electronic Properties of this compound Derived Structures from STS and DFT
Energy (V vs. Fermi Level)Spectroscopic FeatureInterpretation/AssignmentSource
-2.1 VdI/dV Peak (Occupied State)Electronic state localized on the biphenyl (B1667301) backbone. nih.gov
-1.5 VdI/dV Peak (Occupied State)Distinct fingerprint of the intermolecular C–S–C thioether bond. nih.gov
-0.97 VdI/dV Peak (Occupied State)Electronic state associated with the sulfur-gold interface and phenyl ring. nih.gov
+1.83 VdI/dV Peak (Unoccupied State)Unoccupied molecular orbital distributed along the polymer. nih.gov
+2.1 VdI/dV Peak (Unoccupied State)Unoccupied molecular orbital primarily on the biphenyl units. nih.gov

X-ray Photoelectron Spectroscopy (XPS) provides direct chemical information about the phenyl-sulfur bonding by measuring the core-level binding energies of the sulfur atom. The S 2p binding energy is highly sensitive to the chemical environment of the sulfur, allowing for the differentiation between a thiol group (-SH), a thiolate bond to a metal surface (S-Au), and other sulfur species. aip.orgacs.org For aromatic thiols adsorbed on gold, the formation of a covalent Au-S bond is consistently identified by an S 2p3/2 peak at approximately 162.0 eV. nih.govacs.org The presence of peaks at other energies can indicate unbound molecules or different bonding configurations. aip.org

Table 2: Typical S 2p3/2 Binding Energies for Aromatic Thiols and Their Assignments
Binding Energy (eV)Assigned Sulfur SpeciesBonding DescriptionSource
~161.0 - 161.3 eVAtomic Sulfur on AuResult of C-S bond dissociation or sulfur at specific, high-coordination sites. aip.orgacs.org
~162.0 eVThiolate (Ar-S-Au)Covalent bond formed between the sulfur atom and the gold surface. This is the characteristic peak for chemisorbed aromatic thiols. nih.govacs.orgacs.org
~163.0 - 164.0 eV"Free" or Physisorbed Thiol/DisulfideUnbound -SH group or physically adsorbed molecules (e.g., disulfides) not covalently bonded to the surface. aip.orgacs.org

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for characterizing the C-S bond. The technique detects inelastic scattering of light from molecular vibrations, providing a chemical fingerprint. The C-S stretching vibration in aromatic thiols gives rise to a characteristic band in the Raman spectrum. rsc.org While this peak can be of weak to medium intensity, its position is indicative of the bonding environment. Other relevant vibrations include the S-H stretch and the C-S-H bend, although the former is often very weak. rsc.org

Table 3: Characteristic Raman Frequencies for Aromatic Thiol Moieties
Vibrational ModeTypical Frequency Range (cm-1)DescriptionSource
ν(S-H)~2550 - 2600 cm-1S-H stretching vibration. Often a very weak signal. rsc.org
β(C-S-H)~850 - 920 cm-1C-S-H in-plane bending mode. rsc.org
ν(C-S)~650 - 750 cm-1C-S stretching vibration. This is a key diagnostic peak for the phenyl-sulfur bond. Its intensity can be enhanced on metal surfaces (SERS). rsc.orgacs.org

Research Applications in Advanced Materials and Nanoscience

Development of Thioether-Based Polymers and Conjugated Systems

One of the most promising applications of 4'-Bromo-4-mercaptobiphenyl is in the synthesis of thioether-based polymers. The on-surface polymerization of this molecule on a gold (Au(111)) substrate can be achieved through thermal annealing. acs.orgrsc.org This process involves the dehalogenation of the bromine atom and the subsequent formation of intermolecular carbon-sulfur (C-S) bonds, resulting in the creation of a thioether polymer. rsc.org The formation of these thioether structures is noted to enhance several material properties, including mechanical strength and light absorption. acs.org

The formation of thioether polymers from this compound has been shown to improve material properties crucial for electronic applications, such as charge conductance and energy storage. acs.org The resulting conjugated systems provide pathways for charge transport, a fundamental requirement for electronic components. The inherent order of the self-assembled precursor molecules can translate into well-defined polymeric structures, which is advantageous for predictable electronic behavior.

A key advantage of using this compound is the ability to tune the electronic properties of the resulting thioether polymers. Research has shown that the electrical conductance of these polymers can be modified by altering the length of the molecular precursor. acs.org This tunability is critical for designing materials with specific charge transport characteristics for various electronic devices. While direct data on energy storage for this compound based polymers is emerging, related research on molecular junctions highlights the potential for such systems to function as on-chip energy storage devices. For instance, molecular junctions made from other organic molecules have demonstrated significant capacitance, a key parameter for energy storage. nih.gov

ParameterValueReference
Molecular Film Thickness10 nm nih.gov
Maximum Capacitance~53 µF cm⁻² nih.gov

This table presents data for a benzimidazole-based molecular junction as an illustrative example of energy storage capabilities in molecular films.

Enhancing Material Properties for Electronic Applications (e.g., charge conductance, energy storage)

Integration of this compound Derived Structures in Nanoelectronics

The dimensions of this compound and its ability to form ordered structures make it an ideal candidate for integration into nanoelectronic devices, where components are scaled down to the molecular level.

The conductance of single molecules or small assemblies of this compound is a key area of investigation. The biphenyl (B1667301) core provides a conjugated pathway for electrons, and the thiol group ensures a reliable electrical contact with metal electrodes. Studies on similar molecular wires have shown that charge transport can occur through mechanisms like tunneling or hopping. mdpi.comtum.de The conductance is highly dependent on the molecule's length, its orientation, and the nature of the molecule-electrode interface.

SystemActivation Energy for Charge HoppingReference
Fully Conjugated OPI 6 wire0.26 eV mdpi.comtum.de
CB3,5-OPI 6 wire (two saturated spacers)0.18 eV mdpi.comtum.de
CB3-OPI 6 wire (single conjugation breaker)0.20 eV mdpi.comtum.de
CB5-OPI 6 wire (single conjugation breaker)0.21 eV mdpi.comtum.de

This table shows activation energies for charge transport in different oligophenyleneimine (OPI) molecular wires, illustrating how interrupting conjugation affects conductance.

The ability of a molecule to switch between two or more distinct conductance states is the basis for a molecular switch, a fundamental component of digital electronics. Research on the de-bromination of this compound on a gold surface has provided insights into its stability under an applied voltage. It was observed that the C-Br bond can be broken by injecting electrons, and the voltage required for this dissociation can be tuned. This bond-breaking event fundamentally changes the molecule's electronic structure and, consequently, its conductance, suggesting a potential mechanism for a molecular switch. While reversible switching has been demonstrated in other molecular systems, such as 4,4'-bipyridine, by mechanically controlling the contact geometry, the voltage-induced dissociation in this compound represents an alternative pathway.

Exploration of Molecular-Scale Conductance

Optoelectronic Applications of Conjugated Biphenyl Systems

Conjugated polymers, including those derived from biphenyl structures, are known for their interesting optoelectronic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org The extended π-systems in these materials allow for the absorption and emission of light, with the specific wavelengths being tunable through chemical modification of the polymer backbone. The formation of thioether polymers from this compound results in such a conjugated system, indicating its potential for use in optoelectronic devices. Spectroscopic studies on self-assembled monolayers of substituted mercaptobiphenyls have provided information on their electronic structure and molecular orientation, which are critical parameters for designing efficient optoelectronic devices. acs.org

Light Absorption and Emission Characteristics

The optical properties of this compound are typically investigated when it is incorporated into larger systems, such as self-assembled monolayers or as a capping agent for nanoparticles. The formation of structures derived from this molecule, such as thioethers, is known to favor light absorption. acs.org While detailed spectra for the isolated molecule are not extensively documented in the provided research, studies on analogous systems provide insight. For instance, hybrid systems involving organometallic palladium(II) thiolates with a diethynylbiphenyl core linked to gold nanoparticles exhibit distinct photoluminescence emission peaks at 418 nm and 440 nm. nih.gov The luminescence in such gold(I)-thiolate systems is often attributed to a sulfur-to-gold charge transfer excited state. acs.org The electronic properties of these complexes can be perturbed by substituents, leading to shifts in the emission spectra. acs.org

Tunable Electroluminescence Emitters

The molecular structure of this compound is foundational for creating materials with tunable electroluminescence. acs.org When molecules of this compound are assembled on a metal surface like gold, they can undergo reactions to form sulfur-bridged polycyclic structures. acs.org These resulting thioether structures are crucial for enabling tunable electroluminescence, a property highly sought after for applications in optoelectronics, such as in light-emitting diodes (LEDs). acs.org The engineering of these sulfur-bridged emitters at a molecular level allows for the control of their light-emitting properties. acs.org

Functionalization of Nanoparticles with Thiolated Biphenyl Ligands

The functionalization of nanoparticles with organic molecules, or ligands, is a critical step in tailoring their properties for specific applications. researchgate.nettu-braunschweig.de The thiol group on this compound has a strong affinity for noble metals, forming a robust gold-sulfur (Au-S) bond that is essential for stabilizing nanoparticles. mdpi.comfrontiersin.org This allows the compound to act as a capping agent, controlling the growth and preventing the agglomeration of nanoparticles during synthesis. tu-braunschweig.denih.gov

Synthesis and Stabilization of Metal Nanoparticles (e.g., Gold, Palladium, Iridium)

This compound has been successfully used as a stabilizing ligand in the synthesis of various metal nanoparticles. A facile, one-phase synthesis method using lithium triethylborohydride (Superhydride) as a reducing agent in tetrahydrofuran (B95107) (THF) has been developed to produce thiol-functionalized gold, palladium, and iridium nanoparticles. acs.orgtu-dresden.deacs.org In this process, this compound, along with other thiols, effectively stabilizes the nascent nanoparticles. tu-dresden.de

For example, gold nanoparticles functionalized with this compound have been synthesized using this method. tu-dresden.de The same procedure has been applied to create palladium and iridium nanoparticles, demonstrating the versatility of this ligand. tu-dresden.deacs.org The resulting palladium nanoparticles typically have an average size of 2.25 nm, while the iridium nanoparticles show a broader size distribution, mostly between 2.25 nm and 4.25 nm. tu-dresden.de

Table 1: Metal Nanoparticles Synthesized with this compound as a Ligand

Metal Average Nanoparticle Size Synthesis Method
Gold Not specified in detail, but successful One-phase Superhydride reduction tu-dresden.de
Palladium 2.25 nm One-phase Superhydride reduction tu-dresden.de

Influence of Ligand Architecture on Nanoparticle Properties

The architecture of the ligand shell is a determining factor for the final atomic structure, stability, and physicochemical properties of nanoparticles. frontiersin.orgnih.gov The structure of this compound—a rigid, aromatic biphenyl system—imparts specific characteristics to the nanoparticles it passivates.

The nature of the ligand dictates the composition and atomic structure of the resulting nanomaterials. frontiersin.org Aromatic thiol ligands, like this compound, lead to different nanoparticle structures and properties compared to aliphatic (chain-like) or bulky thiols. frontiersin.org The rigid biphenyl backbone influences the packing of the ligands on the nanoparticle surface, which in turn affects interparticle interactions and the self-assembly of nanoparticles into larger superlattices. mdpi.com The steric requirements of the ligand can preclude certain types of ordering, leading to unique self-assembled monolayer (SAM) structures on the nanoparticle surface. frontiersin.org These structural differences at the metal-ligand interface ultimately govern the nanoparticle's optical and electrochemical properties. frontiersin.org

Role in Advanced Catalytic Systems

The properties that make this compound useful in nanomaterials also position it as a candidate for applications in advanced catalysis. acs.org Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (often a solid catalyst for liquid or gas-phase reactions), are cornerstones of industrial chemistry. wikipedia.org

Surface-Supported Catalysis

Surface-supported catalysis involves affixing a catalytically active species onto a solid support material, which often has a high surface area to maximize reactivity. wikipedia.org The on-surface synthesis of polymers from precursor molecules like this compound on a gold surface is a prime example of creating a potential surface-supported catalytic system. acs.org

Research has demonstrated that when this compound molecules are deposited on a Au(111) surface and thermally annealed, they undergo a series of reactions. acs.org This process involves both the thiol and bromine functional groups, leading to the formation of intermolecular carbon-sulfur (C–S) bonds and the creation of thioether polymers on the gold surface. acs.org The formation of these sulfur-containing polycyclic aromatic structures is noted to favor catalytic activities. acs.org This technique allows for the bottom-up construction of well-defined, surface-supported structures that could be designed for specific catalytic reactions. acs.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Gold(III) chloride trihydrate
Trisodium citrate (B86180) dihydrate
Lithium triethylborohydride (Superhydride)
11-hydroxyundecane-1-thiol
Octadecanethiol
Poly(allylamine hydrochloride)
Poly(dimethylsiloxane)

Molecular Catalysts Derived from this compound

While this compound is a recognized building block in the realm of materials science, particularly for the formation of self-assembled monolayers and polymeric structures, its application as a direct precursor for discrete, soluble molecular catalysts is not extensively documented in current scientific literature. The majority of research involving this compound focuses on its on-surface polymerization, where it forms thioether polymers that may exhibit catalytic properties as a material. nih.govresearchgate.net However, the potential for this compound to act as a ligand in the synthesis of distinct molecular catalysts can be explored through the principles of coordination chemistry and organometallic catalysis.

The bifunctional nature of this compound, featuring a soft thiol (-SH) group and a reactive bromo (-Br) group, presents intriguing possibilities for the design of molecular catalysts. The thiol group is well-suited for coordinating with a variety of transition metals, while the bromo group can either remain as a functional handle for further reactions or participate directly in the catalytic cycle.

Theoretically, the thiol end of the molecule can anchor to a metal center, such as palladium, rhodium, or iridium, which are known to form stable complexes with sulfur-based ligands. rsc.orgrsc.org The biphenyl framework provides a rigid backbone, and the bromo-substituent can influence the electronic properties of the resulting complex. Such a metal complex could then be employed in various catalytic transformations. For instance, palladium complexes bearing thiol-containing ligands are utilized in cross-coupling reactions. researchgate.netnih.gov

One potential catalytic application for a molecular catalyst derived from this compound could be in C-C or C-heteroatom bond-forming reactions. The metal center, coordinated by the thiol group of the biphenyl ligand, would be the active site for catalysis. The bromo-functional group on the ligand itself could potentially be used to immobilize the catalyst on a support or to create dimeric or polymeric catalytic structures.

Although specific data for molecular catalysts derived directly from this compound is scarce, the performance of analogous systems provides insight into their potential efficacy. For example, palladium catalysts with other thiol-containing ligands have been studied in C-S cross-coupling reactions. The data in the table below is representative of the performance of such related systems and is provided for illustrative purposes.

Catalyst SystemReactionAryl HalideThiolYield (%)Turnover Number (TON)Reference
Pd₂(dba)₃ / CyPF-t-BuC-S Cross-Coupling4-Chlorotoluene4-tert-Butylthiophenol98>10,000 organic-chemistry.org
Pd(OAc)₂ / JosiphosC-S Cross-Coupling4-Bromobenzonitrile1-Octanethiol95~1,000 nih.gov
Pd₂(dba)₃ / XantphosC-S Cross-Coupling4-IodoanisoleThiophenol92Not Reported researchgate.net
[Rh(SC₆H₄SiPh₃-2)(CO)(PPh₃)₂]HydroformylationHept-1-ene-HighGood Selectivity rsc.org

The development of molecular catalysts from this compound remains a prospective area of research. Future work could focus on the synthesis and characterization of such complexes and the evaluation of their catalytic activity in various organic transformations, which would be a valuable addition to the field of homogeneous catalysis.

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions and Discoveries Pertaining to 4'-Bromo-4-mercaptobiphenyl

The academic significance of this compound (Br-MBP) is primarily rooted in its utility as a molecular building block for the controlled assembly of functional surfaces and nanomaterials. Its distinct chemical functionalities—a thiol (-SH) group at one end and a bromo (-Br) group at the other, separated by a rigid biphenyl (B1667301) backbone—make it an ideal candidate for studying and manipulating matter at the nanoscale.

One of the most notable discoveries involving Br-MBP is its application in the on-surface synthesis of thioether polymers. rsc.orgacs.orgnih.gov Researchers have demonstrated that upon thermal annealing of Br-MBP molecules adsorbed on a gold (Au(111)) surface, a thioetherification reaction occurs. rsc.orgacs.orgnih.gov This process involves the formation of intermolecular C–S bonds, leading to the creation of one-dimensional thioether polymers directly on the substrate. rsc.orgacs.orgnih.gov This discovery is significant as it presents a method for creating covalently linked molecular wires with potential applications in molecular electronics. The process requires the simultaneous dehalogenation of the bromo group and the dissociation of the sulfur-gold bond, highlighting a complex interplay of surface-catalyzed reactions. rsc.orgacs.orgnih.gov

In the realm of nanotechnology, Br-MBP has been used to functionalize gold nanoparticles. acs.org The thiol group ensures the stable attachment of the molecule to the nanoparticle surface, while the bromo group offers a reactive site for subsequent chemical transformations. This bifunctionality is crucial for creating tailored nanoparticles with specific properties for applications in sensing, catalysis, and biomedical imaging.

Another area where this compound has found application is in Surface-Enhanced Raman Scattering (SERS). It has been utilized as a SERS code, where its unique vibrational signature, when adsorbed on plasmonically active nanoparticles, allows for sensitive detection and identification.

The following table summarizes the key properties of this compound:

PropertyValue
Chemical Formula C₁₂H₉BrS
IUPAC Name 4-(4-bromophenyl)benzenethiol
Molecular Weight 265.17 g/mol
Melting Point 149-157 °C
Appearance Solid

Emerging Research Avenues in Biphenyl-Based Materials Chemistry

The research on this compound is part of a much broader and rapidly evolving field of biphenyl-based materials chemistry. The biphenyl moiety is a versatile structural motif that imparts desirable properties such as rigidity, thermal stability, and tunable electronic characteristics to a wide range of materials. rsc.orgrsc.orgresearchgate.net

One of the most active areas of research is the development of novel organic semiconductors . Biphenyl derivatives are being investigated for their charge-transporting properties in devices like organic light-emitting diodes (OLEDs) and organic solar cells. royalsocietypublishing.org Researchers are synthesizing new biphenyl-based enamines and other derivatives and have found that subtle structural variations can lead to significant changes in their thermal stability and charge carrier mobility. royalsocietypublishing.org For example, certain biphenyl enamines have shown high thermal stability and promising hole-transporting capabilities. royalsocietypublishing.org

Liquid crystals represent another significant application area for biphenyl-based compounds. The rigid nature of the biphenyl core is conducive to the formation of mesophases, which are the basis of liquid crystal displays (LCDs) and other electro-optical devices. The synthesis of new biphenyl derivatives continues to be an active area of research to create materials with improved properties. arabjchem.org

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. Biphenyl-based ligands are increasingly being used to construct MOFs with specific topologies and functionalities. The extended length and rigidity of biphenyl dicarboxylates and other derivatives allow for the creation of MOFs with large pores and high surface areas.

Furthermore, photopolymerization and 3D printing are benefiting from the development of biphenyl derivatives as components of photoinitiating systems. mdpi.com These molecules can act as photosensitizers in both cationic and free-radical photopolymerization processes, which are essential for curing resins in 3D printing and other applications. mdpi.com

The functionalization of the biphenyl core with various chemical groups is a key strategy for tuning the properties of these materials. For instance, the introduction of siloxane chains to a biphenyl biscarbazole derivative has been shown to transform a crystalline solid into a room-temperature liquid, opening up possibilities for solvent-free liquid optoelectronic materials. mdpi.commdpi.com

The following table highlights some emerging applications of biphenyl-based materials:

Application AreaKey Biphenyl-Based MaterialsDesired Properties
Organic Electronics Biphenyl enamines, BiphenylcarbazolesHigh charge carrier mobility, thermal stability, tunable energy levels
Liquid Crystals Functionalized biphenylsMesophase formation, electro-optical response
Metal-Organic Frameworks Biphenyl dicarboxylic acidsPorosity, high surface area, catalytic activity
3D Printing Biphenyl-based photoinitiatorsPhotosensitivity, efficient polymerization initiation
Solvent-Free Liquids Siloxane-functionalized biphenylsRoom-temperature liquid state, processability

Interdisciplinary Research Opportunities and Challenges

The study and application of this compound and other biphenyl-based materials inherently foster interdisciplinary collaboration, bridging chemistry, physics, materials science, and engineering. However, these opportunities are accompanied by significant challenges.

Opportunities:

The intersection of nanotechnology and electronics presents a fertile ground for biphenyl-based molecules. researchgate.netaist.go.jparchives.gov The ability to create well-defined molecular-scale structures, such as the thioether polymers from this compound, opens avenues for the bottom-up fabrication of electronic components. acs.orgnih.gov This requires close collaboration between synthetic chemists who design and create the molecules, and physicists and engineers who characterize their electronic properties and integrate them into devices. The development of molecular wires, single-molecule transistors, and advanced sensors are all potential outcomes of this interdisciplinary synergy.

In the field of biomaterials and biosensing , functionalized biphenyls offer a platform for creating surfaces that can interact with biological systems in a controlled manner. Self-assembled monolayers of biphenyl derivatives can be used to control protein adsorption, guide cell growth, and develop highly sensitive biosensors. This research necessitates the combined expertise of chemists, biologists, and materials scientists.

The development of advanced functional materials with tailored optical, electronic, and mechanical properties is another area ripe for interdisciplinary work. For example, combining the liquid crystalline properties of biphenyls with the unique characteristics of nanoparticles could lead to novel composite materials with applications in displays, photonics, and responsive systems. researchgate.net

Challenges:

A primary challenge in the application of biphenyl-based SAMs, including those derived from this compound, is their stability . materialsfutures.org While the sulfur-gold bond is relatively strong, SAMs can be susceptible to degradation over time, especially under harsh operating conditions. Ensuring the long-term stability of these molecular layers is crucial for their integration into commercial devices. materialsfutures.org

Characterization at the nanoscale presents another set of challenges. materialsfutures.org Probing the structure, properties, and dynamics of single molecules and monolayers requires sophisticated and often expensive instrumentation, such as scanning tunneling microscopy (STM) and high-resolution spectroscopy. The interpretation of data from these techniques often requires a combination of experimental and theoretical approaches. materialsfutures.org

Finally, the integration of molecular components into macroscopic devices is a major engineering challenge. Bridging the gap between the nanoscale world of molecules and the micro and macro scales of conventional electronics and materials requires innovative fabrication techniques and a deep understanding of interfacial phenomena.

Q & A

Q. Purity Optimization :

  • Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient).
  • Final product recrystallization in ethanol/water mixtures improves crystallinity.
  • Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

How can researchers resolve contradictions in reported reactivity of the mercapto group during cross-coupling reactions?

Advanced Research Focus
Contradictions often arise from competing reaction pathways:

  • Thiol Oxidation : The -SH group may oxidize to disulfides under aerobic conditions, reducing nucleophilicity. Use inert atmospheres (N₂/Ar) and degassed solvents .
  • Catalyst Poisoning : Thiols can bind to palladium catalysts, inhibiting coupling. Strategies:
    • Employ chelating ligands (e.g., XPhos) to stabilize Pd(0).
    • Pre-functionalize the thiol as a protected group (e.g., thiocyanate or disulfide) .

Q. Methodological Validation :

  • Compare reaction yields under varying conditions (open vs. closed systems, ligand types).
  • Track intermediates via LC-MS to identify degradation pathways.

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm biphenyl backbone integrity and substituent positions. For example, the bromo group deshields adjacent protons (δ ~7.5 ppm) .
  • FTIR : Identify S-H stretch (~2550 cm⁻¹) and C-Br vibration (~550 cm⁻¹).
  • HRMS : Validate molecular weight (theoretical [M+H]⁺ = 279.99) .

Q. Advanced Research Focus

  • Electronic Effects :
    • The bromine atom is electron-withdrawing (-I effect), deactivating the ring and directing EAS to the para position.
    • The mercapto group (-SH) is electron-donating (+M effect), activating the adjacent ring for ortho/para substitution .
  • Steric Effects : Bulky substituents hinder reactivity at crowded positions. For example, bromine at the 4'-position may reduce accessibility for further substitution at the 4-mercapto ring.

Q. Methodological Insight :

  • Use DFT calculations (e.g., Gaussian software) to map electron density and predict regioselectivity .
  • Experimental validation via nitration or sulfonation reactions under controlled conditions.

What protocols ensure stability during long-term storage of this compound?

Q. Intermediate Research Focus

  • Oxidation Mitigation :
    • Store under inert gas (Ar) at -20°C in amber vials.
    • Add stabilizers (e.g., 1% BHT) to ethanol-based solutions .
  • Solvent Selection : Avoid DMSO, which accelerates thiol oxidation. Use degassed isooctane for standard solutions .

Q. Stability Testing :

  • Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC.

How can computational models predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to simulate binding to cysteine-rich enzymes (e.g., thioredoxin reductase). The mercapto group may form disulfide bonds with active-site thiols .
  • MD Simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments (GROMACS software).

Q. Validation :

  • Compare computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays.

What analytical challenges arise in quantifying trace impurities, and how can they be addressed?

Q. Advanced Research Focus

  • Challenge : Co-elution of disulfide byproducts during HPLC.
  • Solution :
    • Use a phenyl-hexyl column for better separation of aromatic impurities.
    • Employ tandem mass spectrometry (LC-MS/MS) for selective ion monitoring .

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